molecular formula C6H3Br2F B1585839 1,2-Dibromo-4-fluorobenzene CAS No. 2369-37-1

1,2-Dibromo-4-fluorobenzene

Cat. No.: B1585839
CAS No.: 2369-37-1
M. Wt: 253.89 g/mol
InChI Key: RNTGKISRXVFIIP-UHFFFAOYSA-N
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Description

1,2-Dibromo-4-fluorobenzene is a useful research compound. Its molecular formula is C6H3Br2F and its molecular weight is 253.89 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-dibromo-4-fluorobenzene
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InChI

InChI=1S/C6H3Br2F/c7-5-2-1-4(9)3-6(5)8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNTGKISRXVFIIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60178355
Record name 1,2-Dibromo-4-fluorobenzene
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Molecular Weight

253.89 g/mol
Source PubChem
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CAS No.

2369-37-1
Record name 1,2-Dibromo-4-fluorobenzene
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Record name 3,4-Dibromofluorobenzene
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Record name 1,2-Dibromo-4-fluorobenzene
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Record name 1,2-dibromo-4-fluorobenzene
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Record name 3,4-DIBROMOFLUOROBENZENE
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Synthetic Methodologies for 1,2 Dibromo 4 Fluorobenzene and Its Derivatives

Conventional and Foundational Synthesis Routes

Traditional approaches to synthesizing substituted bromofluorobenzenes often rely on well-established reaction pathways such as electrophilic bromination and the transformation of amino groups via diazotization.

Direct bromination of fluorobenzene (B45895) or its derivatives represents a primary route for introducing bromine atoms onto the aromatic ring. This process is a classic example of electrophilic aromatic substitution, where the fluorine atom acts as an ortho-, para-directing group, albeit a deactivating one. The synthesis of bromo-fluorotoluenes, which serve as structural analogs, provides insight into the conditions required for these transformations. ontosight.ai

The bromination of 4-fluorotoluene (B1294773) using molecular bromine (Br₂) can be catalyzed by Lewis acids to yield brominated products. prepchem.com The choice of catalyst significantly influences the reaction's efficiency and the isomeric distribution of the products. For instance, iron (Fe) is a traditional catalyst, while aluminum bromide (AlBr₃) can enhance both the reaction rate and selectivity. The reaction typically produces a mixture of isomers, such as 2-bromo-4-fluorotoluene (B74383) and 3-bromo-4-fluorotoluene (B1266451), which then require separation. prepchem.com The synthesis of dibrominated derivatives, such as 2,6-dibromo-4-fluorotoluene, can also be achieved through the bromination of 4-fluorotoluene, typically using bromine in a solvent like glacial acetic acid.

Table 1: Comparative Data on Bromination of 4-Fluorotoluene

CatalystReagentsSolventObserved Yield/SelectivityReference
Iron (Fe)Bromine (Br₂)Not specifiedModerate selectivity and yield (70–75%) for 2-bromo-4-fluorotoluene.
Aluminum Bromide (AlBr₃)Bromine (Br₂)Not specifiedEnhanced selectivity (up to 85%) for 2-bromo-4-fluorotoluene.
Iron (Fe) and Iodine (I₂)Bromine (Br₂)Glacial Acetic AcidYielded a mixture of 3-bromo-4-fluorotoluene (57%) and 2-bromo-4-fluorotoluene (41.9%). prepchem.com prepchem.com

The Sandmeyer reaction provides a reliable and versatile method for introducing bromine onto an aromatic ring by converting a primary aromatic amine into a diazonium salt, which is then displaced by a bromide ion using a copper(I) bromide catalyst. wikipedia.orgmasterorganicchemistry.comuomustansiriyah.edu.iq This multi-step strategy offers high regioselectivity, which is often difficult to achieve through direct bromination.

A plausible synthetic sequence to obtain 1,2-dibromo-4-fluorobenzene via this method could start from 4-fluoro-1,2-phenylenediamine. guidechem.comossila.com The synthesis of this diamine intermediate typically begins with the nitration of a protected 4-fluoroaniline, followed by hydrolysis and reduction of the nitro group. guidechem.com The resulting 4-fluoro-1,2-phenylenediamine can then undergo a double diazotization reaction using sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, followed by the addition of copper(I) bromide (CuBr) to replace both amino groups with bromine atoms.

A documented synthesis for the related isomer, 1,3-dibromo-4-fluorobenzene, starts from o-fluoronitrobenzene and proceeds through bromination, reduction of the nitro group to an amine, and a final diazotization-Sandmeyer reaction to install the second bromine atom. google.com During the Sandmeyer step, cuprous bromide is used as the catalyst, and the decomposition of the diazonium salt is controlled within a specific temperature range (e.g., 20-65°C) to ensure high yield. google.com This general approach highlights the power of diazotization chemistry in the controlled synthesis of specific polyhalogenated aromatic isomers. organic-chemistry.org

Contemporary and Specialized Synthetic Strategies

Modern synthetic chemistry offers advanced techniques that leverage organometallic reagents to achieve high selectivity and functional group tolerance, providing alternative pathways to this compound and its derivatives.

Organometallic chemistry provides powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds with high precision.

While not a direct synthesis of this compound, the transformation of this compound into valuable derivatives like arylsilanes showcases contemporary organometallic applications. Arylsilanes are important intermediates in cross-coupling reactions. d-nb.info The synthesis of 4-fluoro-1,2-bis(trimethylsilyl)benzene (B14115190) can be achieved from this compound using highly reactive Rieke-Magnesium (MgR) or by using magnesium turnings with 1,2-dibromoethane (B42909) as an entrainment agent (Mge). d-nb.info

These methods facilitate the formation of a Grignard-type reagent that subsequently reacts with a silicon electrophile, such as trimethylsilyl (B98337) chloride (Me₃SiCl). d-nb.info The use of activated magnesium, like Rieke-Magnesium, which is prepared by reducing a magnesium salt, allows the reaction to proceed under milder conditions than classical Grignard preparations. kyoto-u.ac.jpresearchgate.net The entrainment method provides a continuous activation of the magnesium surface, also enabling efficient reaction. d-nb.info

Table 2: Synthesis of 4-Fluoro-1,2-bis(trimethylsilyl)benzene from this compound d-nb.info

MethodKey ReagentsConditionsYield
Rieke-Magnesium (MgR)This compound, Rieke-Mg, Me₃SiClTHF, 0°C to room temperature, 3.5 h80%
Entrainment (Mge)This compound, Mg turnings, 1,2-dibromoethane, Me₃SiClTHF, room temperature, 2 h54%

Directed ortho-lithiation is a powerful strategy for the regioselective functionalization of aromatic rings. umich.edu The fluorine substituent is a potent ortho-directing group, capable of directing a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) to deprotonate the adjacent carbon atom. researchgate.netepfl.ch This approach can be strategically employed to introduce a bromine atom specifically at the C2 position of a 4-fluorobromobenzene precursor.

For example, a potential synthesis of this compound could involve the ortho-lithiation of 1-bromo-4-fluorobenzene (B142099). The reaction of 1-bromo-4-fluorobenzene with LDA at low temperatures (e.g., -78 °C) would selectively generate the 2-lithio-1-bromo-4-fluorobenzene intermediate. psu.eduthieme-connect.com The use of LDA is often preferred in such cases as it tends to favor deprotonation (lithiation) over halogen-lithium exchange, which can be a competing pathway with bases like n-BuLi. psu.eduthieme-connect.com The resulting aryllithium species can then be trapped with an electrophilic bromine source, such as molecular bromine (Br₂) or 1,2-dibromotetrachloroethane, to afford the target molecule, this compound. This method offers a high degree of regiocontrol that is often unattainable with direct electrophilic bromination. innospk.com

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. For substrates like this compound, these methods offer pathways to introduce aryl, and alkynyl groups with high precision.

The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is a cornerstone of modern organic synthesis. yonedalabs.com In the context of dibrominated fluorobenzenes, such as this compound, this reaction allows for the site-selective formation of fluorinated bi- and terphenyls. researchgate.netresearchgate.net The reaction typically involves a palladium catalyst, a base, and a suitable solvent system.

Research has demonstrated that the Suzuki-Miyaura coupling of this compound can be controlled to achieve either mono- or diarylation. researchgate.net The inherent reactivity differences between the two bromine atoms, influenced by the electronic and steric effects of the adjacent fluorine and bromine atoms, can be exploited to favor substitution at a specific position. For instance, studies on related dibrominated fluorobenzenes have shown that coupling often occurs preferentially at the less sterically hindered and more electronically deficient site. researchgate.net

A variety of fluorinated terphenyls have been successfully prepared using site-selective Suzuki-Miyaura cross-coupling reactions of dibrominated fluorobenzenes, including this compound. researchgate.netresearchgate.net The choice of catalyst, ligands, and reaction conditions is crucial in directing the selectivity and achieving high yields of the desired products.

Table 1: Examples of Suzuki-Miyaura Reactions with Dibrominated Fluorobenzenes

ElectrophileNucleophileCatalystBaseSolventProductYield (%)Reference
This compoundArylboronic acidPd(PPh3)4Na2CO3Toluene/Ethanol/Water2-Aryl-3-bromo-5-fluorobiphenylVaries researchgate.net
1,4-Dibromo-2-fluorobenzeneArylboronic acidPd(OAc)2K3PO4Dioxane4-Aryl-2-fluoro-1-bromobenzeneGood researchgate.net
1,2-Dibromo-3,5-difluorobenzeneArylboronic acidPd(dppf)Cl2Cs2CO31,4-Dioxane2-Aryl-3-bromo-4,6-difluorobiphenylGood researchgate.net

This table presents illustrative data and specific conditions and yields will vary based on the specific arylboronic acid and detailed experimental setup.

The Sonogashira reaction provides a direct method for the coupling of terminal alkynes with aryl halides, typically employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is instrumental in the synthesis of alkynylarenes, which are important precursors for various functional materials and biologically active molecules.

In the case of this compound, Sonogashira coupling can be employed to introduce one or two alkynyl groups. The regioselectivity of the first coupling is influenced by the electronic and steric environment of the two bromine atoms. Studies on analogous dihaloarenes have shown that the reaction often proceeds with good site-selectivity. For example, in 1,4-dibromo-2-fluorobenzene, Sonogashira reactions show a strong preference for coupling at the 4-position due to electronic and steric factors. researchgate.net A similar selectivity can be anticipated for this compound, with the bromine atom at the 2-position being more sterically hindered.

The synthesis of electronically diverse 9,10-dialkynylated anthracenes has been achieved through two successive Sonogashira cross-coupling reactions, highlighting the utility of this method for creating complex π-conjugated systems. tubitak.gov.tr

Table 2: Illustrative Sonogashira Coupling Reactions

Aryl HalideAlkynePd CatalystCu Co-catalystBaseSolventProductReference
1,4-Dibromo-2-fluorobenzenePhenylacetylenePd(PPh3)4CuIEt3NTHF1-Bromo-2-fluoro-4-(phenylethynyl)benzene researchgate.net
9-Bromo-10-iodo-anthracene1-Ethynyl-4-fluorobenzenePd(PPh3)4CuIEt3NTHF9-( (4-Fluorophenyl)ethynyl)-10-iodoanthracene tubitak.gov.tr
Aryl IodideTerminal AlkynePdCl2(PPh3)2CuIi-Pr2NHDMFAryl-alkyne wikipedia.org

This table provides representative examples; specific yields and conditions depend on the substrates and reagents used.

Benzyne-Mediated Fluorination Techniques

Benzyne (B1209423) chemistry offers an alternative pathway for the synthesis of fluorinated aromatic compounds. Benzynes are highly reactive intermediates that can be generated from suitably substituted aryl precursors. jst.go.jp The subsequent trapping of the benzyne with a fluoride (B91410) source can lead to the formation of a C-F bond.

While not a direct synthesis of this compound itself, benzyne-mediated fluorination is a relevant technique for the synthesis of other fluorinated aromatics. For instance, fluorobenzenes can be prepared from 2-(trimethylsilyl)phenyl triflates or nonaflates. jst.go.jp The process involves the generation of a benzyne intermediate, which is then trapped by a fluoride ion. The use of microflow reactors has been shown to improve the efficiency and yield of these reactions by reducing reaction times. jst.go.jp This methodology is particularly useful for introducing fluorine atoms into complex molecules under mild conditions.

Chemo- and Regioselectivity in Synthetic Transformations

The presence of multiple reactive sites on this compound necessitates a careful consideration of chemo- and regioselectivity in its synthetic transformations. The directing effects of the substituents and the choice of reaction conditions are paramount in controlling the outcome of these reactions.

Directing Effects and Positional Control in Bromination

The substitution pattern of an aromatic ring significantly influences the position of subsequent electrophilic aromatic substitution reactions. libretexts.org The fluorine atom in fluorobenzene is considered a deactivating group, meaning it slows down the rate of electrophilic aromatic substitution compared to benzene (B151609). masterorganicchemistry.com However, it is an ortho, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the fluorine atom. libretexts.orgacs.org This is due to the ability of the fluorine's lone pairs to stabilize the intermediate carbocation through resonance.

In the context of synthesizing this compound, the bromination of 4-fluorobromobenzene would be directed by both the fluorine and bromine atoms. Both are ortho, para-directors. The incoming bromine would be directed to the positions ortho to the fluorine and ortho to the bromine. This leads to the formation of this compound as a major product. The interplay of inductive and resonance effects governs the precise regiochemical outcome. libretexts.orgacs.org

Site-Selectivity in Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions of polyhalogenated arenes, the site of reaction is often determined by the relative reactivity of the carbon-halogen bonds. nih.gov Generally, the reactivity follows the trend C-I > C-Br > C-Cl > C-F. nih.gov When identical halogens are present, as in this compound, the site selectivity is governed by more subtle electronic and steric effects. nih.gov

The electronic environment of each bromine atom is influenced by the adjacent fluorine and bromine substituents. The electron-withdrawing nature of the fluorine atom can affect the electron density at the adjacent carbon atoms, influencing the rate of oxidative addition of the palladium catalyst. rsc.org Steric hindrance also plays a crucial role; the bromine at the 2-position is more sterically encumbered than the bromine at the 1-position. researchgate.net

By carefully selecting the palladium catalyst, ligands, and reaction conditions, it is possible to achieve high site-selectivity in cross-coupling reactions. nsf.govthieme-connect.com For example, in related dihalopyridines, the use of bulky ligands has been shown to reverse the conventional selectivity, favoring coupling at the more sterically hindered position. nsf.gov This demonstrates that ligand design is a powerful strategy for controlling the regiochemical outcome of cross-coupling reactions involving polyhalogenated substrates.

Influence of Halogen Substituents on Reaction Outcome

The reactivity and regioselectivity of this compound are intricately governed by the distinct electronic properties of its halogen substituents. The interplay between the inductive and resonance effects of the fluorine and bromine atoms dictates the outcome of various chemical transformations, particularly in metal-halogen exchange and deprotonation reactions.

The fluorine atom at the C-4 position is the most electronegative, exerting a strong electron-withdrawing inductive effect (-I) and a moderate electron-donating resonance effect (+M). Conversely, the bromine atoms at the C-1 and C-2 positions also exhibit both inductive and resonance effects, though their inductive withdrawal is weaker and their polarizability is higher than that of fluorine. This unique electronic arrangement makes the benzene ring electron-deficient and influences the acidity of the ring protons and the selectivity of metal-halogen exchange.

In deprotonative metalation reactions, the presence of bromine can have a long-range acidifying effect on remote protons. researchgate.netchimia.ch This is contrary to substituents like fluorine, where the acidifying effect is more localized. chimia.ch The polarizability of bromine allows it to stabilize a negative charge at a distance, influencing which proton is abstracted by a strong base. researchgate.net

A significant aspect of the reactivity of polyhalogenated arenes is the "halogen dance" reaction, a base-catalyzed isomerization where a halogen atom migrates to a different position on the aromatic ring. researchgate.netclockss.org This process typically involves deprotonation to form an aryllithium intermediate, followed by halogen migration to yield a more thermodynamically stable isomer. researchgate.net While fluorine atoms are generally unable to migrate under these conditions, the heavier bromine atoms are prone to this rearrangement. researchgate.netclockss.org

The regioselectivity of metal-halogen exchange is a critical factor in the synthetic utility of this compound. The exchange of a bromine atom for a metal, typically lithium or magnesium, is a key step for introducing other functional groups. Studies on 3-substituted 1,2-dibromoarenes have shown that the regioselectivity of this exchange is highly dependent on the nature of the substituent. researchgate.netthieme-connect.de In the case of this compound, the fluorine atom's strong inductive effect influences the adjacent C-H and C-Br bonds.

Research on the regioselective metal-halogen exchange of 1,2-dibromo-5-chloro-3-fluorobenzene (B1585649) using isopropyl magnesium chloride demonstrated a novel and selective installation of a 1,2,4-oxadiazole (B8745197) ring, highlighting how the halogen arrangement directs the reaction to a specific site. acs.orgwustl.edu Similarly, studies on 3-substituted 1,2,5-tribromobenzenes have shown that the position of the halogen-metal exchange is influenced by the substituent at the 3-position. lookchem.com These findings underscore the principle that the electronic environment created by the halogen substituents is a determining factor in the reaction outcome.

The table below summarizes the influence of halogen substituents on key reactions involving this compound and related structures.

Reaction TypeHalogen InfluenceOutcome
Deprotonative Metalation The fluorine atom increases the acidity of ortho protons. Bromine exhibits a long-range acidifying effect, potentially influencing the deprotonation site. researchgate.netchimia.chThe position of metalation (proton abstraction) is directed by the combined electronic effects of the F and Br atoms.
Metal-Halogen Exchange The C-Br bond is more susceptible to exchange than the C-F bond. The regioselectivity between the two C-Br bonds is influenced by the electronic effect of the para-fluorine.Selective exchange of one bromine atom allows for subsequent functionalization at that position.
"Halogen Dance" Bromine atoms are mobile and can migrate under basic conditions, while fluorine is not. researchgate.netclockss.orgPotential for isomerization to thermodynamically more stable dibromo-fluorobenzene isomers.
Nucleophilic Aromatic Substitution The strong electron-withdrawing nature of the halogens activates the ring for nucleophilic attack. Fluorine is generally a better leaving group than bromine in such reactions on highly fluorinated rings, though this can vary. nih.govnist.govSubstitution of a halogen atom, typically fluorine, by a nucleophile.

Detailed research findings have provided insights into the regioselectivity of these reactions. For instance, in the metal-halogen exchange of 1,2,4-tribromobenzene, a close analog, the exchange predominantly occurs at the bromine atom flanked by the other two bromines, directed by a combination of steric and electronic factors. lookchem.com For this compound, the fluorine at the C-4 position would electronically influence the C-1 and C-2 bromine atoms differently, leading to preferential exchange at one of these positions.

Chemical Reactivity and Mechanistic Investigations of 1,2 Dibromo 4 Fluorobenzene

Electrophilic Aromatic Substitution Reaction Pathways

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for benzene (B151609) and its derivatives. msu.edu The reactivity of the 1,2-Dibromo-4-fluorobenzene ring towards electrophiles is governed by the combined inductive and resonance effects of its halogen substituents. Both fluorine and bromine are deactivating groups due to their strong electron-withdrawing inductive effects. researchgate.net However, they are also ortho-, para-directing because of the electron-donating resonance effect from their lone pairs, which stabilizes the cationic intermediate (the arenium ion) formed during the reaction. msu.edu

In the case of this compound, the potential sites for electrophilic attack are positions C3, C5, and C6. The regiochemical outcome of an EAS reaction on this substrate would depend on a complex balance of these directing effects:

Fluorine at C4: Directs incoming electrophiles to positions C3 (ortho) and C5 (ortho).

Bromine at C1: Directs incoming electrophiles to positions C2 (blocked), C6 (ortho), and C4 (blocked).

Bromine at C2: Directs incoming electrophiles to positions C1 (blocked), C3 (ortho), and C5 (para).

Considering these influences, positions C3 and C5 are activated by two substituents (F and Br), while position C6 is activated by only one (Br). Therefore, substitution is most likely to occur at C3 and C5. The ultimate product distribution would be influenced by the specific nature of the electrophile and steric hindrance. Compared to the other halobenzenes, fluorobenzene (B45895) exhibits reactivity in EAS that is often comparable to benzene itself, a phenomenon attributed to a unique balance of inductive and resonance effects. researchgate.netacs.org

Nucleophilic Aromatic Substitution Reaction Pathways

Nucleophilic Aromatic Substitution (SNAr) provides a pathway for the substitution of a leaving group on an aromatic ring by a nucleophile. Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination sequence involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org This reaction is significantly facilitated by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group, as they stabilize the negative charge of the intermediate. libretexts.org

While this compound lacks strong activating groups for classical SNAr, the reaction can still be relevant under specific conditions. A critical aspect of SNAr is the nature of the leaving group. For halogens, the leaving group ability is often the reverse of that seen in aliphatic substitution: F > Cl > Br > I. youtube.com This is because the first step, the nucleophilic attack on the aromatic carbon, is the slow, rate-determining step. The high electronegativity of fluorine makes the carbon to which it is attached more electrophilic and thus more susceptible to attack, accelerating the reaction. youtube.com

Consequently, under conditions conducive to SNAr, a nucleophile would preferentially attack the C4 position, leading to the displacement of the fluoride (B91410) ion rather than the bromide ions. Modern methodologies, such as organic photoredox catalysis, have expanded the scope of SNAr to include unactivated fluoroarenes, potentially enabling the substitution of the fluorine on this compound under mild conditions while leaving the C-Br bonds intact for subsequent transformations. nih.gov

Cross-Coupling Reaction Mechanisms

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The significant difference in reactivity between C-Br and C-F bonds allows for selective functionalization.

The catalytic cycle of most cross-coupling reactions begins with the oxidative addition of an organic halide to a low-valent transition metal complex, typically palladium(0). yonedalabs.com The reactivity of aryl halides in this step follows the general trend: I > OTf > Br >> Cl >>> F. wikipedia.org For this compound, this reactivity difference ensures that the C-Br bonds will undergo oxidative addition selectively, leaving the robust C-F bond untouched.

The substrate possesses two non-equivalent C-Br bonds at the C1 and C2 positions. The regioselectivity of the first oxidative addition is determined by both electronic and steric factors. The C2 position is ortho to the highly electronegative fluorine atom, which may render this position more electron-deficient and thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst. libretexts.org Therefore, mono-functionalization via cross-coupling is expected to occur preferentially at the C2-Br bond. The presence of fluoride has been shown to affect the reactivity of Pd(II)/Pd(IV) cycles, suggesting that the fluorine substituent can influence the catalytic process beyond simple inductive effects. nih.govresearchgate.net

The Suzuki-Miyaura coupling is a widely used reaction to form C-C bonds between an organoboron compound and an organic halide. nih.gov After the initial oxidative addition of a C-Br bond of this compound to Pd(0), the resulting arylpalladium(II) bromide complex enters the transmetalation step. This key step involves the transfer of an organic group from the boron atom to the palladium center. researchgate.net

Two primary mechanistic pathways are proposed for transmetalation: nih.govillinois.edu

The Boronate Pathway: The arylpalladium(II) complex reacts directly with an "ate" complex (e.g., Ar-B(OH)₃⁻), which is formed by the reaction of the boronic acid with a base.

The Oxo-Palladium Pathway: The bromide ligand on the arylpalladium(II) complex is first exchanged for a hydroxide (B78521) or alkoxide from the base. This hydroxo-palladium species then reacts with the neutral boronic acid.

The dominant pathway depends on the specific reaction conditions, including the base, solvent, and ligands used. nih.gov Studies on related fluorinated aryl bromides have demonstrated their successful participation in Suzuki-Miyaura couplings, highlighting the utility of this reaction for modifying compounds like this compound. ugr.es

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of a Bromo-fluorobenzene Substrate.
ComponentSpecific Reagent/ConditionReference
Aryl Halide1-bromo-4-fluorobenzene (B142099) ugr.es
Boronic Acid4-fluorophenylboronic acid ugr.es
CatalystPd nanoparticles on COOH-modified graphene (G-COOH-Pd-10) ugr.es
BaseK₂CO₃ researchgate.net
SolventWater ugr.es

The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides. studylib.net The reaction is typically co-catalyzed by palladium and copper complexes. wikipedia.orgnrochemistry.com The mechanism involves two interconnected catalytic cycles:

The Palladium Cycle: This cycle begins with the oxidative addition of a C-Br bond from this compound to a Pd(0) species. libretexts.org The resulting arylpalladium(II) complex then undergoes transmetalation. The final step is reductive elimination, which forms the C(sp²)-C(sp) bond of the product and regenerates the Pd(0) catalyst. nrochemistry.com

The Copper Cycle: A base deprotonates the terminal alkyne. The resulting acetylide anion reacts with a copper(I) salt (e.g., CuI) to form a copper(I) acetylide. nrochemistry.com This organocopper species is the active nucleophile for the transmetalation step.

The key transmetalation step involves the transfer of the acetylide ligand from the copper(I) acetylide to the arylpalladium(II) complex, displacing the bromide ligand. nrochemistry.com As with other cross-coupling reactions, the initial oxidative addition is expected to be regioselective, likely favoring the more electrophilic C2-Br position for the first coupling.

Organometallic Reaction Pathways and Intermediate Formation

This compound can be used to generate organometallic intermediates, which are valuable for further synthetic transformations. The different reactivities of the C-Br and C-F bonds allow for selective metalation.

Reaction with organolithium reagents (e.g., n-butyllithium) via lithium-halogen exchange or with elemental magnesium to form a Grignard reagent would occur selectively at one of the C-Br bonds, as C-F bonds are significantly less reactive. msu.edunih.gov The principle of selective metalation at the more reactive halogen is well-established; for instance, p-chlorobromobenzene forms a Grignard reagent exclusively at the C-Br position. msu.edu

A particularly important reaction pathway for ortho-dihaloaromatics is the formation of benzyne (B1209423) intermediates. The reaction of 1,2-dibromoarenes or 1-bromo-2-fluoroarenes with strong bases or reducing metals (like magnesium or lithium amalgam) can lead to the formation of a highly reactive benzyne. stackexchange.comstackexchange.com In the case of this compound, treatment with a suitable reagent could generate a transient organometallic species that rapidly eliminates a metal bromide salt to form 4-fluorobenzyne . This reactive intermediate can then be trapped in situ by various reagents, such as dienes like furan (B31954) in a Diels-Alder reaction, to produce complex polycyclic aromatic structures. stackexchange.comstackexchange.com

Generation and Reactivity of Grignard Reagents

The formation of a Grignard reagent from an aryl halide is a cornerstone of organic synthesis, providing a potent carbon nucleophile. In the case of this compound, the presence of two different halogens raises the question of regioselectivity. The carbon-bromine (C-Br) bond is significantly weaker than the carbon-fluorine (C-F) bond, with average bond dissociation energies of approximately 280 kJ/mol and 484 kJ/mol, respectively. This substantial difference in bond strength dictates that the insertion of magnesium will occur selectively at one of the C-Br bonds.

While specific studies on this compound are not extensively documented in readily available literature, the principles of Grignard reagent formation from dihaloarenes provide a strong basis for predicting its behavior. The reaction with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), is the standard method for generating Grignard reagents. The reaction is typically initiated by activating the magnesium surface, often with a small crystal of iodine or 1,2-dibromoethane (B42909).

Given the two C-Br bonds in this compound, the formation of two possible isomeric Grignard reagents could be envisioned: (2-bromo-5-fluorophenyl)magnesium bromide and (2-bromo-4-fluorophenyl)magnesium bromide. The electronic and steric environment of each bromine atom will influence the relative rates of magnesium insertion. The fluorine atom, being strongly electron-withdrawing, will influence the electron density of the aromatic ring and potentially affect the reactivity of the adjacent C-Br bond.

The reactivity of the resulting Grignard reagent would be characteristic of aryl Grignard reagents. It would act as a strong nucleophile and a strong base. Reactions with various electrophiles would be expected to proceed, leading to the formation of new carbon-carbon bonds. For instance, reaction with carbon dioxide (CO2) followed by an acidic workup would yield the corresponding carboxylic acid.

Table 1: Predicted Products from the Reaction of this compound Grignard Reagent with Selected Electrophiles

ElectrophilePredicted Product
Carbon Dioxide (CO₂)2-Bromo-5-fluorobenzoic acid or 2-Bromo-4-fluorobenzoic acid
Formaldehyde (CH₂O)(2-Bromo-5-fluorophenyl)methanol or (2-Bromo-4-fluorophenyl)methanol
Acetone ((CH₃)₂CO)2-(2-Bromo-5-fluorophenyl)propan-2-ol or 2-(2-Bromo-4-fluorophenyl)propan-2-ol
Benzaldehyde (C₆H₅CHO)(2-Bromo-5-fluorophenyl)(phenyl)methanol or (2-Bromo-4-fluorophenyl)(phenyl)methanol

Mechanistic Aspects of Aryllithium Formation

The formation of aryllithium reagents from aryl halides is typically achieved through a metal-halogen exchange reaction, most commonly using an alkyllithium reagent such as n-butyllithium. The mechanism of this exchange has been the subject of considerable study and is generally believed to proceed through an "ate" complex intermediate.

For this compound, the lithium-halogen exchange is expected to show a high degree of selectivity. The general trend for the rate of exchange is I > Br > Cl > F. wvu.edu Therefore, the exchange will occur preferentially at one of the carbon-bromine bonds rather than the carbon-fluorine bond.

The relative reactivity of the two bromine atoms in this compound in the lithium-halogen exchange is a point of interest. The electronic effect of the fluorine atom and the steric hindrance from the adjacent bromine atom would be determining factors. The fluorine atom's strong inductive electron-withdrawing effect could influence the acidity of the ortho-protons and the electrophilicity of the adjacent carbon-bromine bond, potentially directing the lithium-halogen exchange.

Mechanistically, the reaction is thought to involve the formation of a tetracoordinate ate complex where the nucleophilic alkyl group from the alkyllithium attacks the halogen atom of the aryl halide. This intermediate then collapses to form the more stable aryllithium and the corresponding alkyl halide. The stability of the resulting aryllithium carbanion plays a crucial role in determining the position of the equilibrium.

Table 2: Factors Influencing the Regioselectivity of Aryllithium Formation from this compound

FactorInfluence on Regioselectivity
Halogen Reactivity Br is significantly more reactive than F in lithium-halogen exchange.
Electronic Effects The electron-withdrawing fluorine atom can influence the charge distribution in the aromatic ring, potentially affecting the electrophilicity of the C-Br bonds.
Steric Hindrance The presence of two adjacent bromine atoms may create steric hindrance, influencing the approach of the alkyllithium reagent.
Stability of Aryllithium The relative stability of the two possible aryllithium intermediates will influence the thermodynamic outcome of the exchange.

Radical and Photochemical Reactivity Studies

The study of radical and photochemical reactions of halogenated aromatic compounds is crucial for understanding their environmental fate and potential applications in photochemistry.

Radical Reactivity:

Free-radical reactions involving this compound would likely be initiated by homolytic cleavage of a C-Br bond, which is weaker than the C-F bond. This could be achieved through the use of radical initiators, such as AIBN (azobisisobutyronitrile), or by exposure to heat or UV radiation. The resulting aryl radical could then participate in a variety of radical chain reactions.

For instance, in the presence of a hydrogen donor like tributyltin hydride (Bu₃SnH), a radical-mediated reduction could occur, leading to the replacement of a bromine atom with a hydrogen atom. The regioselectivity of this process would depend on the relative stability of the two possible aryl radical intermediates. The electronic properties of the fluorine atom would play a role in stabilizing or destabilizing the adjacent radical center.

Photochemical Reactivity:

The photochemical reactivity of this compound would be governed by its absorption of ultraviolet (UV) light. Aromatic compounds with halogen substituents can undergo photodehalogenation upon UV irradiation. The energy from the absorbed photon can lead to the homolytic cleavage of a carbon-halogen bond, generating an aryl radical and a halogen radical.

Given the bond energies, the C-Br bond is the most likely to undergo photochemical cleavage. The subsequent fate of the aryl radical would depend on the reaction conditions, including the solvent and the presence of other reactive species. In the absence of trapping agents, the aryl radical could abstract a hydrogen atom from the solvent, leading to a debrominated product. Alternatively, it could react with other radicals or molecules in the reaction mixture. The presence of fluorine on the ring could influence the absorption spectrum and the quantum yield of the photodecomposition process. Studies on the photodegradation of brominated flame retardants, some of which contain fluorine, indicate that UV irradiation can lead to debromination and the formation of various transformation products. fera.co.uk

Table 3: Potential Products from Radical and Photochemical Reactions of this compound

Reaction TypeInitiator/ConditionPotential Products
Radical DebrominationBu₃SnH, AIBN1-Bromo-3-fluorobenzene, 1-Bromo-4-fluorobenzene
Photochemical DebrominationUV Irradiation1-Bromo-3-fluorobenzene, 1-Bromo-4-fluorobenzene, Fluorobenzene

Applications of 1,2 Dibromo 4 Fluorobenzene in Complex Molecule Synthesis

Precursors for Advanced Fluorinated Aromatic Scaffolds

The strategic placement of two bromine atoms ortho to each other, combined with a fluorine atom, makes 1,2-Dibromo-4-fluorobenzene an ideal precursor for constructing larger, fluorine-containing aromatic systems. The differential reactivity of the C-Br and C-F bonds allows for sequential and site-selective reactions, primarily through transition-metal-catalyzed cross-coupling reactions.

This compound is extensively used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to synthesize fluorinated biphenyls and terphenyls. acs.org The two bromine atoms can be sequentially substituted with different aryl groups, providing a controlled method for building complex polyphenyl systems.

Research has demonstrated that the site-selective Suzuki-Miyaura reactions of this compound with arylboronic acids can be controlled to produce either biphenyl or terphenyl derivatives. acs.org By adjusting the stoichiometry of the reagents and the reaction conditions, chemists can favor mono-arylation or di-arylation. For instance, reacting this compound with one equivalent of an arylboronic acid can selectively replace one bromine atom, yielding a brominated fluorobiphenyl. This intermediate can then be subjected to a second coupling reaction with a different arylboronic acid to create asymmetric fluorinated terphenyls. This step-wise approach is crucial for creating molecules with precisely defined structures.

Table 1: Exemplary Suzuki-Miyaura Reactions with this compound

Reactant 1 Reactant 2 (equiv.) Product Type Significance
This compound Arylboronic Acid (1.0) Brominated Fluorobiphenyl Intermediate for asymmetric terphenyls

This table illustrates the controlled synthesis of complex aromatic systems using this compound as a starting material.

The fluorinated biphenyls and terphenyls synthesized from this compound are key components in the field of materials science. The incorporation of fluorine atoms into aromatic systems significantly alters their electronic properties, thermal stability, and intermolecular interactions. These characteristics are highly desirable for applications in organic electronics.

Polyfluorinated biphenyls are recognized as important building blocks for liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs). The rigidity and electron-poor nature of these molecules, conferred by the fluorine atoms, are beneficial for creating stable and efficient liquid crystalline materials and organic semiconductors. The ability to construct complex ortho-terphenyls from this compound allows for the fine-tuning of molecular shape and electronic properties, which is essential for designing next-generation display and lighting technologies.

Utility in Pharmaceutical Intermediate Production

The structural motifs derived from this compound are present in a range of biologically active molecules. Its utility as a starting material allows for the introduction of a fluorinated benzene (B151609) ring into larger structures, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.

This compound has been identified as a key intermediate in the synthesis of novel protein inhibitors for cancer therapy. Specifically, it is cited in the preparation of new inhibitors targeting the KRAS G12C protein, a crucial mutation in many forms of cancer. google.com The synthesis pathway leverages the dibromo functionality to construct more complex heterocyclic systems that form the core of the final drug candidate. The presence of the fluorine atom is often crucial for modulating the electronic properties of the molecule to achieve potent and selective inhibition of the target protein.

The general strategy involves using this compound as a scaffold to which other functional groups and ring systems are attached through sequential coupling reactions, ultimately leading to the final complex inhibitor.

While direct synthetic routes from this compound to specific central nervous system (CNS) depressants are not widely documented in prominent literature, the toxicological profiles of structurally related compounds suggest a potential link. For instance, isomers like 1,4-Dibromo-2-fluorobenzene are noted to potentially cause central nervous system depression upon ingestion or inhalation. This known biological effect of similar small halogenated fluorobenzenes suggests that the 4-fluoro-1,2-phenylene moiety could be a relevant pharmacophore for CNS-active agents. Medicinal chemists often explore such fragments as starting points for developing new therapeutics, including sedatives, anxiolytics, or other CNS depressants. The compound serves as a potential precursor for building larger molecules where this specific substitution pattern is desired to achieve a particular biological effect.

Role in Agrochemical Development

In the agrochemical industry, halogenated aromatic compounds are fundamental intermediates for the synthesis of a wide array of pesticides, including herbicides, insecticides, and fungicides. This compound serves as a valuable building block in this sector. Its chemical handles allow for its incorporation into larger, more complex molecules with desired biocidal activity. The fluorine substituent, in particular, is a common feature in modern agrochemicals, as it can enhance the efficacy and metabolic stability of the final product. The compound is used in the multi-step synthesis of active ingredients designed to protect crops from various pests and diseases, contributing to improved agricultural yields.

Synthesis of Pyrethrin Analogs and Pesticide Intermediates

No specific research detailing the use of this compound in the synthesis of pyrethrin analogs or as a direct intermediate for other named pesticides was identified. While a positional isomer, 2,4-Dibromo-1-fluorobenzene, has been noted as a precursor in the synthesis of pyrethrins, this does not apply to the subject of this article. innospk.com

Contributions to Herbicidal Compound Synthesis

Similarly, a direct link or documented synthetic route employing this compound for the creation of herbicidal compounds, including those that function by inhibiting protoporphyrinogen oxidase (PPO), could not be established from the available literature.

Advanced Materials and Polymer Chemistry Applications

Precursors for Organic Optoelectronic Materials

While halogenated benzene derivatives are fundamental in the development of organic optoelectronic materials, such as those used in Organic Light-Emitting Diodes (OLEDs), specific studies detailing the role of this compound as a direct precursor were not found.

Functionalized Arylsilanes in Catalysis and Supramolecular Chemistry

Computational and Theoretical Studies on 1,2 Dibromo 4 Fluorobenzene

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling has become an indispensable tool in modern chemistry for elucidating complex reaction mechanisms at the molecular level. For a polysubstituted aromatic compound like 1,2-Dibromo-4-fluorobenzene, theoretical studies provide deep insights into reaction pathways, the nature of transient species, and the factors controlling reaction outcomes. These computational approaches allow researchers to visualize and quantify energetic and structural changes throughout a chemical transformation, which are often difficult or impossible to determine experimentally.

Transition State Analysis for Reaction Pathways

The transition state (TS) is a critical concept in chemical kinetics, representing the highest energy point along a reaction coordinate. Its structure and energy determine the activation barrier and, consequently, the rate of a reaction. Computational chemistry offers powerful methods to locate and characterize these fleeting structures.

For reactions involving this compound, such as nucleophilic aromatic substitution, cross-coupling reactions, or Grignard reagent formation, transition state analysis is key to understanding reactivity and selectivity. The process of computationally locating a transition state generally involves:

Initial Guess: Proposing an initial geometry for the transition state, which can be guided by chemical intuition or by scanning the potential energy surface along a defined reaction coordinate (e.g., the breaking of a Carbon-Bromine bond).

Optimization: Employing algorithms to locate the saddle point on the potential energy surface. This is a geometry where the energy is at a maximum along the reaction coordinate but at a minimum in all other degrees of freedom.

Frequency Calculation: Performing a vibrational frequency calculation on the optimized geometry. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms moving along the reaction coordinate.

For instance, in a Suzuki coupling reaction, computational models can calculate the transition state for the oxidative addition of a palladium(0) catalyst to one of the C-Br bonds of this compound. By comparing the activation energies for the addition at the C-1 versus the C-2 position, researchers can predict which bromine atom is more likely to react first. These calculations would take into account the electronic influence of the adjacent bromine and the para-fluorine substituents.

Computational Studies of Catalytic Cycles and Intermediates

Many important reactions of this compound are catalyzed by transition metals, particularly palladium. Computational methods, especially Density Functional Theory (DFT), are extensively used to model entire catalytic cycles. These studies provide a step-by-step energetic profile of the reaction, identifying key intermediates and rate-determining steps.

A typical palladium-catalyzed cross-coupling reaction, such as a Suzuki or Sonogashira reaction, involving this compound can be broken down into three main stages, each of which can be modeled computationally:

Oxidative Addition: The initial step where the low-valent palladium catalyst inserts into the Carbon-Halogen bond. DFT calculations can determine the relative energy barriers for the insertion into the C-Br bonds at the C-1 and C-2 positions, providing insight into the initial regioselectivity.

Transmetalation: The step where the organic group from another reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide. The stability of the resulting intermediate can be assessed.

Reductive Elimination: The final step where the two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active catalyst. The transition state for this step is modeled to determine the facility of product formation.

By calculating the Gibbs free energy for each intermediate and transition state in the cycle, a complete reaction energy profile can be constructed. A DFT modeling study on a related compound, 4,5-dibromo-2-methylpyridazin-3(2H)-one, in Suzuki-Miyaura reactions demonstrated how computational analysis can explain the formation of different products, including expected coupling products and unexpected hydrodebromination side products, by mapping out the various possible reaction pathways and their associated energy barriers mdpi.com. Such studies on this compound would be invaluable for optimizing reaction conditions to favor the desired product and minimize unwanted side reactions.

Structure-Reactivity and Selectivity Relationships

The arrangement of the two bromine atoms and one fluorine atom on the benzene (B151609) ring of this compound creates a unique electronic and steric environment that dictates its reactivity and the regioselectivity of its reactions.

Influence of Halogen Substituents on Aromatic Ring Activation

Halogen substituents on a benzene ring have a dual electronic effect on its reactivity, particularly in electrophilic aromatic substitution:

Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the aromatic ring through the sigma bond network. This effect deactivates the ring, making it less reactive towards electrophiles compared to benzene itself.

Resonance Effect (+R): The lone pairs of electrons on the halogen atom can be delocalized into the pi-system of the benzene ring. This effect donates electron density to the ring, particularly at the ortho and para positions.

This electron deficiency is crucial in other reaction types. For example, in palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium catalyst to the carbon-halogen bond. The electron-withdrawing nature of the halogens polarizes the C-X bonds and lowers the energy of the lowest unoccupied molecular orbital (LUMO) of the arene, which can facilitate the oxidative addition step.

Summary of Halogen Electronic Effects on an Aromatic Ring
Halogen SubstituentInductive EffectResonance EffectOverall Effect on Ring ReactivityDirecting Influence
-FStrongly Electron-Withdrawing (-I)Weakly Electron-Donating (+R)DeactivatingOrtho, Para-Directing
-BrStrongly Electron-Withdrawing (-I)Weakly Electron-Donating (+R)DeactivatingOrtho, Para-Directing

Steric and Electronic Factors Governing Regioselectivity

Regioselectivity refers to the preference for a reaction to occur at one position over another. In this compound, the key question of regioselectivity is which of the two C-Br bonds will react preferentially in reactions like cross-coupling or metal-halogen exchange. Both steric and electronic factors play a decisive role.

Electronic Factors: The electronic environment around each carbon-bromine bond is different.

C1-Br bond: This bond is flanked by another bromine atom (at C2) and is meta to the fluorine atom (at C4).

C2-Br bond: This bond is adjacent to the C1-Br bond and is ortho to the fluorine atom.

The strong electron-withdrawing inductive effect of the fluorine atom will be felt more strongly at the ortho position (C3 and C5) and the C2 position compared to the meta position (C1). This might make the C2-Br bond more polarized and potentially more susceptible to oxidative addition by an electron-rich metal center. Computational studies on polyhalogenated heterocycles have shown that oxidative addition often occurs at the most electron-deficient carbon-halogen bond.

Steric Factors: Steric hindrance refers to the spatial arrangement of atoms that can impede a chemical reaction. The bromine atom is significantly larger than a hydrogen atom.

The C1-Br bond is sterically hindered on one side by the adjacent bromine atom at C2.

The C2-Br bond is sterically hindered on one side by the bromine at C1 and on the other side by the hydrogen at C3.

In reactions involving bulky reagents or catalysts, such as palladium complexes with large phosphine ligands, steric hindrance can be the dominant factor controlling selectivity. The catalyst will preferentially approach the less sterically crowded position. In the case of this compound, the environment around the C1-Br and C2-Br bonds is sterically similar due to the adjacent bromine, but subtle differences in the approach trajectory of a catalyst could favor one site. For many polyhalogenated arenes, reactions tend to occur at the less sterically hindered halogen, although the interplay with electronic effects can lead to complex outcomes nih.govacs.org. A detailed computational analysis modeling the transition states for catalyst approach to both C1 and C2 would be required to definitively predict the regiochemical outcome under specific reaction conditions.

Analysis of Regioselectivity for C-Br Bond Reactions
PositionBondKey Electronic InfluencesKey Steric Influences
C1C1-BrAdjacent to electron-withdrawing Br; meta to strongly electron-withdrawing F.Hindered by adjacent Br at C2.
C2C2-BrAdjacent to electron-withdrawing Br; ortho to strongly electron-withdrawing F. Potentially more electron-deficient.Hindered by adjacent Br at C1.

Advanced Spectroscopic and Analytical Characterization for Research Applications

Nuclear Magnetic resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 1,2-Dibromo-4-fluorobenzene, a combination of one-dimensional and two-dimensional NMR experiments provides an unambiguous structural assignment.

Proton (¹H) NMR for Hydrogen Environment Analysis

Proton (¹H) NMR spectroscopy provides information on the number and electronic environment of hydrogen atoms in a molecule. The benzene (B151609) ring of this compound contains three aromatic protons, each in a unique chemical environment due to the unsymmetrical substitution pattern. This results in three distinct signals in the aromatic region of the ¹H NMR spectrum, typically observed between 6.5 and 8.0 ppm. libretexts.org

The expected splitting patterns are governed by spin-spin coupling with neighboring protons and the fluorine atom. The coupling constants (J), measured in Hertz (Hz), are characteristic of the number of bonds separating the coupled nuclei.

Ortho coupling (³JHH): Typically 6-10 Hz between protons on adjacent carbons. libretexts.org

Meta coupling (⁴JHH): Smaller, around 2-3 Hz between protons separated by three bonds. organicchemistrydata.org

Proton-Fluorine coupling: Coupling between ¹H and ¹⁹F nuclei is also observed. Ortho coupling (³JHF) is typically in the range of 6-10 Hz, while meta coupling (⁴JHF) is around 5-8 Hz.

Based on these principles, the expected ¹H NMR data for this compound is detailed in the table below. The proton numbering corresponds to the IUPAC nomenclature of the parent fluorobenzene (B45895) ring.

ProtonExpected Chemical Shift (δ) ppmExpected MultiplicityExpected Coupling Constants (J) in Hz
H-3~7.3 - 7.5Doublet of doublets (dd)³J(H3-F4) ≈ 8-9, ⁴J(H3-H5) ≈ 2-3
H-5~7.0 - 7.2Doublet of doublet of doublets (ddd)³J(H5-H6) ≈ 8-9, ³J(H5-F4) ≈ 5-6, ⁴J(H5-H3) ≈ 2-3
H-6~7.6 - 7.8Doublet of doublets (dd)³J(H6-H5) ≈ 8-9, ⁴J(H6-F4) ≈ 4-5

Predicted ¹H NMR data for this compound. Actual values may vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Since this compound has six carbon atoms in unique chemical environments, six distinct signals are expected in the ¹³C NMR spectrum. The chemical shifts are influenced by the electronegativity of the substituents and the "heavy atom effect" of bromine. nih.gov

The carbon atom bonded to the highly electronegative fluorine (C-4) is expected to be significantly deshielded and appear at a high chemical shift, further split into a doublet due to one-bond coupling (¹JCF), which is typically large (240-260 Hz). The carbons bonded to bromine (C-1 and C-2) are also shifted, though the heavy atom effect can lead to a more shielded (upfield) position than predicted by electronegativity alone. nih.gov Weaker couplings to fluorine across multiple bonds (²JCF, ³JCF) can also be observed.

CarbonExpected Chemical Shift (δ) ppmExpected Multiplicity (due to C-F coupling)Expected Coupling Constants (J) in Hz
C-1~115 - 120Doublet²J(C1-F4) ≈ 20-25
C-2~120 - 125Doublet³J(C2-F4) ≈ 5-10
C-3~120 - 125Doublet²J(C3-F4) ≈ 20-25
C-4~160 - 165Doublet¹J(C4-F4) ≈ 240-260
C-5~118 - 122Doublet²J(C5-F4) ≈ 20-25
C-6~130 - 135Doublet³J(C6-F4) ≈ 5-10

Predicted ¹³C NMR data for this compound. Carbons attached to bromine may show broadening. Actual values may vary depending on the solvent and experimental conditions.

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Characterization

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for analyzing fluorine-containing compounds. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, leading to strong signals. wikipedia.org It also has a very wide chemical shift range, which minimizes the chance of signal overlap. wikipedia.org

For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift for a fluorine atom on a benzene ring is influenced by the other substituents. The signal will be split into a multiplet due to coupling with the aromatic protons. Specifically, it will couple to the two ortho protons (H-3 and H-5) and the one meta proton (H-6), likely resulting in a complex doublet of doublet of doublets.

NucleusExpected Chemical Shift (δ) ppmExpected MultiplicityExpected Coupling Constants (J) in Hz
F-4-105 to -115 (vs. CFCl₃)ddd³J(F4-H3) ≈ 8-9, ³J(F4-H5) ≈ 5-6, ⁴J(F4-H6) ≈ 4-5

Predicted ¹⁹F NMR data for this compound. Chemical shifts are typically referenced to an internal or external standard like CFCl₃.

Phosphorus-31 (³¹P) NMR for Ligand and Catalyst Studies

Phosphorus-31 (³¹P) NMR spectroscopy is a technique used specifically to study compounds containing phosphorus. It is particularly valuable in the field of organometallic chemistry and catalysis, where phosphorus-containing ligands (e.g., phosphines) are commonly used. The ³¹P NMR spectrum provides information about the structure, bonding, and purity of these ligands and their metal complexes.

A search of scientific literature and chemical databases does not indicate that this compound has been utilized in applications directly requiring ³¹P NMR analysis, such as in the formation of phosphorus-containing derivatives or as a component in catalytic systems involving phosphorus ligands. Therefore, no research findings on the ³¹P NMR characterization related to this specific compound are available.

Two-Dimensional (2D) NMR Techniques (e.g., HMBC, HSQC) for Connectivity

Two-dimensional (2D) NMR experiments are powerful techniques that reveal correlations between different nuclei, providing definitive evidence for molecular connectivity.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment shows correlations between protons and the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). cam.ac.uk For this compound, an HSQC spectrum would show three cross-peaks, definitively linking the proton signals for H-3, H-5, and H-6 to their corresponding carbon signals (C-3, C-5, and C-6). This confirms the direct C-H bonding arrangement.

H-3 correlating to C-1, C-2, and C-5.

H-5 correlating to C-1 and C-3.

H-6 correlating to C-2 and C-4. These correlations would allow for the unambiguous assignment of all carbon signals, including the bromine- and fluorine-substituted carbons, thus confirming the 1,2-dibromo-4-fluoro substitution pattern.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. The technique involves diffracting X-rays off a single crystal of the compound, which produces a unique diffraction pattern. Analysis of this pattern allows for the calculation of electron density maps, from which the positions of individual atoms, bond lengths, bond angles, and intermolecular interactions can be determined with high precision.

A thorough search of major crystallographic databases, including the Cambridge Structural Database (CSD), reveals that the crystal structure of this compound has not been experimentally determined or is not publicly available. If such a study were to be conducted, it would provide definitive data on the planarity of the benzene ring, the C-Br and C-F bond lengths, and the packing of the molecules in the crystal lattice, which is influenced by halogen-halogen and other non-covalent interactions.

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

The ultraviolet-visible (UV-Vis) spectrum of this compound is characterized by absorption bands originating from π → π* electronic transitions within the benzene ring. The substitution of hydrogen atoms with halogens acts as auxochromes, causing a shift in the absorption maxima to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene. The magnitude of this shift generally follows the order I > Br > Cl > F for halogen-substituted benzenes. cdnsciencepub.com The presence of two bromine atoms and one fluorine atom on the benzene ring in this compound results in a composite effect on its UV absorption profile. The primary absorption bands are expected in the UV-B and UV-C regions of the electromagnetic spectrum.

Detailed spectral data for halogenated benzenes can be complex, but general trends can be observed. The interaction between the halogen substituents and the π-electron system of the aromatic ring influences the energy of the electronic transitions. For multiply substituted brominated benzenes, the intermolecular interaction can shift from a typical π–π interaction to a halogen–π (X–π) interaction, which can further influence the absorption spectrum.

Table 1: Typical UV Absorption Data for Related Aromatic Compounds

Compoundλmax (nm) in CyclohexaneMolar Absorptivity (ε)
Benzene255215
Fluorobenzene254~300
Bromobenzene261192
This compound (Estimated)~265-275Data not available

In contrast to its UV absorption properties, this compound is not expected to exhibit significant fluorescence. Polycyclic aromatic hydrocarbons (PAHs) are well-known for their fluorescent properties, which are utilized in sensitive detection methods. jasco-global.com However, simple halogenated aromatic hydrocarbons, particularly those containing heavier halogens like bromine, are typically characterized by very low fluorescence quantum yields. This phenomenon is attributed to the "heavy atom effect," where the presence of bromine atoms enhances the rate of intersystem crossing—a non-radiative transition from the excited singlet state (S₁) to the triplet state (T₁). This process effectively quenches fluorescence, as the molecule de-excites through phosphorescence or other non-radiative pathways rather than emitting a fluorescent photon. Consequently, fluorescence spectroscopy is not a primary analytical technique for the characterization or quantification of this compound.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique specifically used for the detection and characterization of chemical species that have unpaired electrons, such as free radicals. In the context of this compound, EPR spectroscopy is an invaluable tool for studying reactions that proceed via radical intermediates, which can be generated through processes like photolysis, radiolysis, or single-electron transfer reactions.

Aryl radicals, such as the one derived from this compound, are often highly reactive and have very short lifetimes, making their direct detection by EPR challenging. To overcome this, the technique of spin trapping is frequently employed. nih.gov This method involves using a "spin trap," a diamagnetic molecule that reacts rapidly with the transient radical to form a much more stable paramagnetic species, known as a spin adduct. This adduct accumulates to a concentration that is detectable by EPR. A common spin trap used for this purpose is 5,5-dimethyl-1-pyrroline N-oxide (DMPO).

For instance, if a reaction generates the 3,4-dibromophenyl radical from this compound, it could be trapped by DMPO. The resulting DMPO-aryl radical adduct would produce a characteristic EPR spectrum. The key features of this spectrum are the hyperfine splitting patterns, which arise from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹⁴N, ¹H). The hyperfine coupling constants (hfcs) are diagnostic of the structure of the trapped radical. nih.gov

Table 2: Representative Hyperfine Coupling Constants for a Hypothetical DMPO-Aryl Adduct

NucleusTypical Hyperfine Coupling Constant (aN, aH) in Gauss (G)Resulting Splitting Pattern
¹⁴N (from DMPO)12-16 GTriplet (1:1:1)
β-¹H (from DMPO)18-25 GDoublet
Other Protons/Fluorine< 2 GMay cause additional, smaller splittings

By simulating the experimental EPR spectrum and matching it with theoretical models, researchers can confirm the identity of the radical intermediate, providing critical mechanistic insights into the chemical transformations of this compound.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry (MS) is an essential analytical technique for the characterization of this compound, providing precise information for molecular formula confirmation and structural details through the analysis of fragmentation patterns.

The molecular formula of this compound is C₆H₃Br₂F. nih.gov A key characteristic in the mass spectrum of this compound is the distinctive isotopic pattern caused by the two naturally occurring stable isotopes of bromine: ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance). Due to the presence of two bromine atoms, the molecular ion (M⁺) peak appears as a characteristic triplet of peaks (M, M+2, M+4) with an approximate intensity ratio of 1:2:1. High-resolution mass spectrometry (HRMS) can determine the monoisotopic mass with high precision (calculated as 251.85855 Da), allowing for unambiguous confirmation of the elemental composition. nih.gov

Electron ionization (EI) is a common method used for analyzing such compounds, which induces fragmentation of the molecular ion. The resulting fragmentation pattern provides a "fingerprint" that aids in structural elucidation. Major fragmentation pathways for this compound are predicted to involve the cleavage of the carbon-halogen bonds.

Predicted Fragmentation Pathways:

Loss of a Bromine Atom: The most common initial fragmentation is the loss of one of the bromine atoms, which is the weakest bond. This results in a [C₆H₃BrF]⁺ fragment ion. This fragment will exhibit a doublet peak pattern (at m/z 173 and 175) due to the single remaining bromine atom.

Loss of Both Bromine Atoms: Subsequent loss of the second bromine atom can occur, leading to the [C₆H₃F]⁺ ion at m/z 94.

Loss of HBr: Elimination of a neutral hydrogen bromide molecule can lead to a benzyne-type radical cation.

Loss of Fluorine: Cleavage of the C-F bond is less favorable than C-Br cleavage but can still occur, leading to a [C₆H₃Br₂]⁺ fragment.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

Fragment IonNominal m/zIsotopic SignatureCorresponding Neutral Loss
[C₆H₃⁷⁹Br₂F]⁺252Triplet (1:2:1 ratio for M, M+2, M+4)None (Molecular Ion)
[C₆H₃⁷⁹Br⁸¹BrF]⁺254
[C₆H₃⁸¹Br₂F]⁺256
[C₆H₃⁷⁹BrF]⁺173Doublet (~1:1 ratio)Br
[C₆H₃⁸¹BrF]⁺175
[C₆H₃F]⁺94Singlet2Br
[C₆H₂F]⁺93Singlet2Br, H

Advanced Chromatographic Techniques for Reaction Monitoring and Purification Assessment

Advanced chromatographic techniques, primarily Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are indispensable for monitoring the progress of reactions involving this compound and for assessing the purity of the final product. These methods are crucial for separating the target compound from starting materials, byproducts, and positional isomers.

Gas Chromatography (GC): Given its volatility, this compound is well-suited for analysis by GC. When coupled with a mass spectrometer (GC-MS), it allows for both separation and definitive identification of components in a mixture. nih.gov The choice of the GC column is critical for achieving good resolution, especially when separating it from other halogenated benzene isomers. A mid-polarity column, such as one with a stationary phase containing phenyl and/or cyanopropyl functional groups (e.g., DB-624), often provides the necessary selectivity for these types of separations.

Table 4: Representative GC Method Parameters for Halogenated Benzene Analysis

ParameterTypical Condition
Column30 m x 0.25 mm ID, 1.4 µm film thickness (e.g., DB-624 or equivalent)
Carrier GasHelium or Hydrogen, constant flow
Injector Temperature250 °C
Oven ProgramInitial 50 °C, ramp to 220 °C at 10 °C/min
DetectorMass Spectrometer (MS) or Flame Ionization Detector (FID)

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a versatile technique for the analysis of this compound. However, separating positional isomers of halogenated benzenes can be challenging on standard C18 columns, which primarily separate based on hydrophobicity. For improved resolution of isomers, stationary phases that offer alternative selectivities are employed. Columns with phenyl-based stationary phases (e.g., Phenyl-Hexyl) can provide enhanced separation through π-π interactions between the analyte's aromatic ring and the stationary phase. Research has also shown that carbon-based materials, such as those coated with fullerenes (C₇₀), can effectively separate halogenated benzenes by leveraging halogen-π interactions.

Table 5: Representative HPLC Method Parameters for Halogenated Benzene Analysis

ParameterTypical Condition
ColumnPhenyl-Hexyl or Pyrenylethyl (PYE) phase, 4.6 x 150 mm, 5 µm
Mobile PhaseIsocratic or gradient elution with Acetonitrile and Water
Flow Rate1.0 mL/min
Column Temperature30-40 °C
DetectorUV Absorbance at λmax (e.g., 270 nm)

These chromatographic methods are essential for ensuring the quality control of this compound in research and industrial applications, enabling precise quantification and the isolation of high-purity material.

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing 1,2-Dibromo-4-fluorobenzene, and how should spectral data be interpreted?

  • Answer : Use a combination of infrared (IR) spectroscopy to identify functional groups (e.g., C-F and C-Br stretching vibrations) and electron ionization mass spectrometry (EI-MS) to determine molecular fragmentation patterns. For structural confirmation, cross-reference data with NIST Standard Reference Database 69, ensuring calibration with known standards . Gas-phase ion energy measurements (e.g., 9.13 ± 0.02 eV via photoelectron spectroscopy) can validate electronic properties .

Q. How can researchers optimize the synthesis of this compound to minimize byproducts?

  • Answer : Employ directed bromination using Br₂ in the presence of Lewis acids (e.g., FeBr₃) under controlled temperature (0–5°C) to favor para-substitution. Monitor reaction progress via thin-layer chromatography (TLC) and purify via column chromatography using silica gel. Substituent effects from fluorine (electron-withdrawing) enhance regioselectivity, reducing di-brominated byproducts .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Answer : Use fume hoods , chemical-resistant gloves (e.g., nitrile), and protective eyewear. Avoid skin contact due to potential halogen toxicity. Store in airtight containers away from light to prevent degradation. Dispose of waste via certified hazardous waste services, adhering to federal and local regulations .

Advanced Research Questions

Q. How do substituent effects (e.g., fluorine vs. methyl groups) influence the reactivity of this compound in cross-coupling reactions?

  • Answer : Fluorine’s strong electron-withdrawing nature activates the benzene ring toward nucleophilic aromatic substitution (SNAr), while bromine serves as a leaving group. Compare with methyl-substituted analogs (e.g., 1,2-Dibromo-4-methylbenzene) to assess steric vs. electronic contributions. Use density functional theory (DFT) calculations to model transition states and validate experimental rate constants .

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., enthalpy of formation) for this compound?

  • Answer : Perform systematic validation using high-purity samples and replicate measurements under standardized conditions (e.g., bomb calorimetry for enthalpy). Apply statistical tools (e.g., Grubbs’ test) to identify outliers. Cross-check with computational methods (e.g., Gaussian software for thermochemical predictions) to reconcile discrepancies .

Q. What advanced computational models are suitable for predicting the environmental fate of this compound?

  • Answer : Use molecular dynamics (MD) simulations to assess soil mobility and bioaccumulation potential. Parameterize models with experimental logP (octanol-water partition coefficient) and persistence data. Validate predictions against ecotoxicological assays for aquatic and terrestrial organisms .

Q. How can substituent-directed C-H activation be leveraged to functionalize this compound for pharmaceutical intermediates?

  • Answer : Utilize palladium-catalyzed C-H arylation guided by fluorine’s directing effects. Optimize ligand systems (e.g., bidentate phosphines) to enhance regioselectivity. Characterize intermediates via X-ray crystallography and NMR to confirm structural fidelity .

Methodological Guidelines

  • Data Interpretation : Always cross-validate spectral data with computational models (e.g., IR and NMR prediction tools) to avoid misassignment .
  • Experimental Design : Include control experiments (e.g., halogen-free analogs) to isolate substituent effects in reactivity studies .
  • Risk Mitigation : Conduct small-scale pilot reactions before scaling up synthesis to assess safety and byproduct profiles .

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Reactant of Route 1
1,2-Dibromo-4-fluorobenzene
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.